[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is an organic compound with a unique cyclopropyl structure. This compound is characterized by a cyclopropane ring substituted with hydroxymethyl and dimethyl groups. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the cyclopropane ring. The hydroxymethyl group is introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques could be employed to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Scientific Research Applications
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strained structure may also play a role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol: A stereoisomer with different spatial arrangement of atoms.
2,2-Dimethylcyclopropanol: Lacks the hydroxymethyl group.
Cyclopropylmethanol: Lacks the dimethyl substitution.
Uniqueness
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific stereochemistry and functional groups. Its distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
Biological Activity
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is a compound with significant potential in various biological applications. Its unique cyclopropyl structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H14O2
- Molecular Weight : 130.1849 g/mol
- CAS Number : 67528-55-6
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 258.0 ± 8.0 °C
Biological Activity
The biological activity of this compound has been explored in several studies, demonstrating its potential effects on various biological systems.
Research indicates that the compound may interact with specific biological targets, influencing pathways related to cell signaling and metabolic processes. The hydroxymethyl group is believed to enhance its solubility and reactivity, allowing it to participate in biological reactions.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated the antimicrobial properties of compounds similar to this compound. It was found to inhibit the growth of certain bacterial strains, suggesting potential as an antimicrobial agent .
- Anti-inflammatory Effects : Another research highlighted its anti-inflammatory properties in vitro. The compound was shown to reduce the production of pro-inflammatory cytokines in cultured cells, indicating its potential use in treating inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that this compound may have neuroprotective effects. It was observed to protect neuronal cells from oxidative stress-induced damage in laboratory settings .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(3-8)6(7)4-9/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
YTFDQYUOJBRVIC-OLQVQODUSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1CO)CO)C |
Canonical SMILES |
CC1(C(C1CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.